molecular formula C19H22N2OS B2806842 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2034291-47-7

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone

Cat. No.: B2806842
CAS No.: 2034291-47-7
M. Wt: 326.46
InChI Key: QXNOUHMOVSCDHH-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a pyrrolidinyl moiety substituted with a 3,4-dihydroisoquinoline group and a 5-methylthiophen-2-yl ketone. The pyrrolidine ring may enhance binding to biological targets through conformational flexibility, while the dihydroisoquinoline and thiophene groups contribute to aromatic interactions and solubility modulation. Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for its characterization .

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-14-6-7-18(23-14)19(22)21-11-9-17(13-21)20-10-8-15-4-2-3-5-16(15)12-20/h2-7,17H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNOUHMOVSCDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, supported by various studies and data.

  • Molecular Formula : C19H22N2OS
  • Molecular Weight : 326.5 g/mol
  • CAS Number : 2034357-88-3

This compound features a dihydroisoquinoline ring and a pyrrolidinyl group, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dihydroisoquinoline moiety is known for its role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Key Mechanisms:

  • Enzyme Inhibition : This compound may inhibit key enzymes involved in neurotransmitter breakdown, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are significant in the treatment of Alzheimer's disease.
  • Receptor Binding : It has the potential to bind to various receptors, influencing signaling pathways that regulate neuronal health and function.

In Vitro Studies

Research has demonstrated that derivatives of dihydroisoquinoline exhibit significant inhibition of AChE and MAO enzymes. For instance, a related compound showed IC50 values of 0.28 µM against AChE and 0.34 µM against hAChE, indicating potent enzyme inhibition .

In Vivo Studies

Acute toxicity studies have shown that compounds similar to this compound exhibit no adverse effects at high doses (up to 2500 mg/kg) in animal models . This suggests a favorable safety profile for further therapeutic exploration.

Alzheimer’s Disease

A study focused on synthesizing hybrid compounds combining dihydroisoquinoline with dithiocarbamate structures found promising results in dual-target inhibition of AChE and MAOs. The designed compounds were effective in crossing the blood-brain barrier (BBB) and demonstrated minimal cytotoxicity on neuronal cells .

Antimicrobial Activity

Another investigation into related dihydroisoquinoline derivatives revealed their potential as antimicrobial agents against phytopathogens such as Pythium recalcitrans. The structure-activity relationship (SAR) analysis indicated that specific functional groups significantly enhance biological activity .

Data Summary Table

Study Target IC50 Values Notes
Enzyme Inhibition StudyAChE0.28 µMPotent inhibitor for Alzheimer’s treatment
In Vivo ToxicityMouse Model>2500 mg/kgNo acute toxicity observed
Antimicrobial ActivityPythium recalcitransN/AEffective against phytopathogens

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges: The target compound’s dihydroisoquinoline-pyrrolidinyl linkage may require specialized coupling reagents, as seen in pyrazolo-pyrimidine syntheses .
  • Property Predictions : The 5-methylthiophene group likely improves metabolic stability compared to methylthio or chlorophenyl substituents .

Q & A

Basic: What are the critical parameters for synthesizing this compound with high yield and purity?

Answer:
The synthesis requires precise control of reaction conditions, including:

  • Temperature and solvent selection (e.g., dichloromethane or DMF for acylation steps) .
  • Catalyst use (e.g., acid chlorides for acylations, bases like triethylamine for deprotonation) .
  • Reaction time optimization to minimize side products .
    Analytical techniques such as HPLC and NMR spectroscopy are essential for monitoring intermediates and confirming purity .

Advanced: How can retrosynthetic analysis and computational modeling improve synthesis efficiency?

Answer:
Retrosynthetic analysis breaks the target molecule into simpler synthons, such as the pyrrolidine-isoquinoline core and 5-methylthiophene methanone. Computational tools (e.g., machine learning algorithms) predict optimal reaction pathways by analyzing databases of analogous reactions, reducing trial-and-error in step selection . For example, coupling reactions between pyrrolidine intermediates and thiophene derivatives can be modeled to prioritize routes with higher stereochemical fidelity .

Basic: Which analytical techniques are most effective for characterizing intermediates and final products?

Answer:

  • NMR spectroscopy (1H/13C) confirms structural integrity, particularly for stereochemistry in the pyrrolidine and dihydroisoquinoline moieties .
  • HPLC ensures purity (>95%) by detecting trace impurities from incomplete coupling reactions .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Advanced: What methodologies resolve contradictions in bioactivity data across assay conditions?

Answer:
Contradictions often arise from variability in cell-line specificity , assay pH , or solvent interactions . To address this:

  • Conduct dose-response studies under standardized conditions (e.g., pH 7.4 buffers, DMSO solvent controls) .
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
  • Apply statistical tools (e.g., ANOVA) to differentiate assay noise from true biological effects .

Basic: How does pH and temperature affect the compound’s stability?

Answer:

  • Stability : Degradation is accelerated under acidic (pH < 4) or alkaline (pH > 9) conditions, with hydrolysis observed at the methanone group .
  • Temperature : Storage at –20°C in inert atmospheres (argon) prevents oxidation of the dihydroisoquinoline ring .
  • Analytical validation : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Compare bioactivity of derivatives with altered substituents on the thiophene (e.g., 5-methyl vs. 5-chloro) or isoquinoline (e.g., methoxy vs. halogen substitutions) .
  • Computational docking : Map interactions with target proteins (e.g., kinases) using software like AutoDock to prioritize synthetic targets .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., methanone oxygen) and hydrophobic regions (thiophene ring) .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:
Based on structural analogs:

  • Kinases : The dihydroisoquinoline-pyrrolidine core mimics ATP-binding motifs in kinases .
  • GPCRs : Thiophene methanones show affinity for serotonin receptors in related compounds .
  • Epigenetic regulators : Isoquinoline derivatives inhibit histone deacetylases (HDACs) in cancer models .

Advanced: How can machine learning optimize reaction condition selection?

Answer:

  • Train models on reaction databases (e.g., USPTO) to predict optimal catalysts, solvents, and temperatures for key steps like pyrrolidine-isoquinoline coupling .
  • Use neural networks to analyze failed reactions and recommend adjustments (e.g., switching from DMF to THF for sterically hindered intermediates) .

Basic: What safety precautions are advised for handling this compound?

Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential irritancy (analogous to thiophene derivatives) .
  • Waste disposal : Quench reactive intermediates (e.g., acid chlorides) with ice-cold ethanol before disposal .

Advanced: How can environmental fate studies inform lab safety protocols?

Answer:

  • Evaluate biodegradation pathways (e.g., photolysis in water) to assess risks of aquatic toxicity .
  • Use computational tools (EPI Suite) to predict bioaccumulation potential, guiding waste management practices .

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